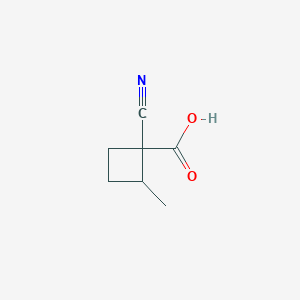

1-Cyano-2-methylcyclobutane-1-carboxylic acid

Description

Properties

Molecular Formula |

C7H9NO2 |

|---|---|

Molecular Weight |

139.15 g/mol |

IUPAC Name |

1-cyano-2-methylcyclobutane-1-carboxylic acid |

InChI |

InChI=1S/C7H9NO2/c1-5-2-3-7(5,4-8)6(9)10/h5H,2-3H2,1H3,(H,9,10) |

InChI Key |

YVSLEBPMZVZUBE-UHFFFAOYSA-N |

Canonical SMILES |

CC1CCC1(C#N)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Cyano-2-methylcyclobutane-1-carboxylic acid can be synthesized through several methods. One common approach involves the cyclization of appropriate precursors under controlled conditions. For instance, starting from a suitable nitrile and carboxylic acid derivative, the cyclobutane ring can be formed through intramolecular reactions facilitated by catalysts or specific reaction conditions.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet the demands of various applications.

Chemical Reactions Analysis

Types of Reactions

1-Cyano-2-methylcyclobutane-1-carboxylic acid undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized to form various oxidized derivatives.

Reduction: Reduction reactions can convert the cyano group to an amine group.

Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are commonly employed.

Major Products Formed

Oxidation: Oxidized derivatives such as carboxylic acids or ketones.

Reduction: Amines or other reduced forms.

Substitution: Various substituted cyclobutane derivatives depending on the reagents used.

Scientific Research Applications

1-Cyano-2-methylcyclobutane-1-carboxylic acid has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Cyano-2-methylcyclobutane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The cyano and carboxylic acid groups play crucial roles in its reactivity and binding affinity. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Key Observations:

- Electronic Effects: The cyano group’s electron-withdrawing nature enhances the acidity of the carboxylic acid (pKa ~2–3) compared to non-cyano analogs like 1-benzylcyclobutane-1-carboxylic acid .

- Hydrogen Bonding: Amino-substituted analogs (e.g., 1-aminocyclobutane-1-carboxylic acid) exhibit higher polarity due to -NH₂, increasing water solubility relative to cyano/methyl derivatives .

Physicochemical Properties

Notes:

- The dicarboxylic acid derivative (1,1-cyclobutanedicarboxylic acid) has a higher melting point due to strong intermolecular hydrogen bonding between two -COOH groups .

- The target compound’s hydrophobicity (LogP ~1.0) is higher than amino analogs but lower than benzyl-substituted derivatives (LogP ~2.5 for 1-benzylcyclobutane-1-carboxylic acid) .

Chemical Reactivity

- Cyano Group: Hydrolyzes to carboxylic acid or amide under acidic/basic conditions. The methyl group may slow hydrolysis compared to unsubstituted analogs .

- Carboxylic Acid : Forms salts with bases (e.g., sodium/potassium salts) and participates in esterification/amidation reactions .

- Amino Analogs: React with nitrating agents or acylating reagents (e.g., acetic anhydride) to form nitro or acetyl derivatives .

Research Findings and Trends

- Synthetic Routes : Cyclobutane derivatives are often synthesized via [2+2] photocycloadditions or malonate condensations (e.g., ethyl cyclobutane-1,1-dicarboxylate synthesis) .

- Thermal Stability : Cyclobutane rings undergo ring-opening at elevated temperatures, but electron-withdrawing groups (e.g., -CN) enhance stability .

Biological Activity

1-Cyano-2-methylcyclobutane-1-carboxylic acid is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

- Molecular Formula : C₇H₉N₁O₂

- Molecular Weight : 139.15 g/mol

- CAS Number : 14213-96-4

The compound features a cyclobutane ring with a cyano group and a carboxylic acid functional group, which are critical for its reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various biomolecules. The cyano and carboxylic groups facilitate binding to specific targets, modulating biochemical pathways that can lead to physiological effects.

Key Mechanisms:

- Enzyme Inhibition : The compound has been shown to inhibit enzymes involved in metabolic pathways, which could be beneficial in treating metabolic disorders.

- Antitumor Activity : Preliminary studies suggest that it may induce apoptosis in cancer cells by activating caspases, similar to other compounds in its class .

- Neurotropic Effects : Some derivatives have demonstrated neurotropic activity, indicating potential applications in neurodegenerative diseases .

Biological Activity Overview

The biological activities of this compound can be summarized as follows:

Anticancer Activity

A study investigated the effects of this compound on various cancer cell lines, including breast and prostate cancer. The compound exhibited IC50 values ranging from 10 µM to 25 µM, indicating significant cytotoxicity against these cell types. The mechanism was linked to the induction of apoptosis through caspase activation and modulation of cell cycle regulators.

Neurotropic Effects

Another research effort focused on the neurotropic properties of the compound. It was tested on neuronal cultures, where it demonstrated protective effects against oxidative stress-induced cell death. This suggests potential therapeutic applications in conditions such as Alzheimer's disease.

Research Findings

Recent studies have highlighted the following findings regarding the biological activity of this compound:

- Antimicrobial Properties : The compound showed efficacy against various bacterial strains, suggesting potential as an antimicrobial agent.

- Therapeutic Applications : Ongoing research is exploring its role as a precursor for drug development, particularly in creating novel therapeutic agents targeting cancer and neurodegenerative diseases .

Q & A

Q. What are the recommended synthetic routes for 1-cyano-2-methylcyclobutane-1-carboxylic acid, and how can reaction conditions be optimized?

Methodological Answer: Synthesis of this compound likely involves cyclobutane ring formation followed by functionalization. A plausible route includes:

- Ring-closing strategies : Use [2+2] photocycloaddition or strain-driven ring closure of pre-functionalized precursors (e.g., allyl cyanides or esters) .

- Functional group introduction : Sequential alkylation/cyanation (e.g., using KCN or TMSCN) and carboxylation (e.g., CO₂ insertion under basic conditions) .

- Optimization : Monitor reaction progress via TLC or HPLC. Adjust temperature (e.g., low temps for cyanation to minimize side reactions) and solvent polarity (e.g., DMF for nucleophilic substitutions) .

Q. Which spectroscopic techniques are critical for characterizing this compound?

Methodological Answer:

- NMR : - and -NMR to confirm cyclobutane ring geometry (e.g., coupling constants for substituent positions) and functional groups (cyano: δ ~110-120 ppm; carboxylic acid: δ ~170-180 ppm) .

- IR : Peaks at ~2240 cm (C≡N stretch) and ~1700 cm (C=O stretch) .

- Mass Spectrometry : High-resolution MS to verify molecular ion ([M-H] for carboxylic acid) and fragmentation patterns .

Q. How does the steric strain of the cyclobutane ring influence the compound’s stability during storage?

Methodological Answer:

- Stability testing : Conduct accelerated degradation studies under varying pH, temperature, and humidity. Cyclobutane rings are prone to ring-opening under acidic/basic conditions .

- Storage recommendations : Store at -20°C in inert atmospheres (N₂/Ar) to prevent oxidation of the cyano group or decarboxylation .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in nucleophilic substitution reactions?

Methodological Answer:

- DFT calculations : Use Gaussian or ORCA to model transition states and activation energies for substitutions at the cyano or carboxyl groups .

- Solvent effects : Apply COSMO-RS to simulate solvent polarity impacts on reaction pathways (e.g., polar aprotic solvents stabilize carbocation intermediates) .

- Validation : Compare predicted vs. experimental -NMR shifts and reaction yields .

Q. What strategies resolve contradictions in reported biological activity data for cyclobutane derivatives?

Methodological Answer:

- Meta-analysis : Compare datasets for purity (HPLC >98%), assay conditions (e.g., buffer pH affecting ionization), and cell lines .

- Structure-activity relationship (SAR) : Synthesize analogs (e.g., varying methyl/cyano positions) to isolate contributions of specific substituents .

- Reproducibility : Standardize protocols (e.g., NIH guidelines for cytotoxicity assays) .

Q. How can enantiomeric purity of this compound be assessed, given its stereogenic centers?

Methodological Answer:

- Chiral HPLC : Use columns like Chiralpak IA/IB with hexane:IPA mobile phases to separate enantiomers .

- Circular Dichroism (CD) : Compare experimental CD spectra with computational predictions (TD-DFT) to assign absolute configurations .

- Crystallography : Single-crystal X-ray diffraction for unambiguous stereochemical determination .

Q. What role does the methyl group play in modulating the compound’s pharmacokinetic properties?

Methodological Answer:

- LogP calculations : Use XLogP3 (e.g., predicted value ~1.2) to assess lipophilicity and blood-brain barrier penetration .

- Metabolic stability : Incubate with liver microsomes (human/rat) to evaluate CYP450-mediated degradation; methyl groups often reduce oxidation rates .

- In silico ADME : Tools like SwissADME predict bioavailability and clearance .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.